1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-
Brand Name: Vulcanchem
CAS No.: 14090-56-3
VCID: VC20965386
InChI: InChI=1S/C15H14O8/c1-5(16)6-9(17)7-8(10(18)13(6)21-2)12(20)15(23-4)14(22-3)11(7)19/h17-18H,1-4H3
SMILES: CC(=O)C1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O
Molecular Formula: C15H14O8
Molecular Weight: 322.27 g/mol

1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-

CAS No.: 14090-56-3

Cat. No.: VC20965386

Molecular Formula: C15H14O8

Molecular Weight: 322.27 g/mol

* For research use only. Not for human or veterinary use.

1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- - 14090-56-3

Specification

CAS No. 14090-56-3
Molecular Formula C15H14O8
Molecular Weight 322.27 g/mol
IUPAC Name 6-acetyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione
Standard InChI InChI=1S/C15H14O8/c1-5(16)6-9(17)7-8(10(18)13(6)21-2)12(20)15(23-4)14(22-3)11(7)19/h17-18H,1-4H3
Standard InChI Key RIXULRDABRPNJJ-UHFFFAOYSA-N
Isomeric SMILES CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC
SMILES CC(=O)C1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O
Canonical SMILES CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator